molecular formula C20H14P2S4 B14392636 2,4-Di(naphthalen-1-yl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione CAS No. 89907-58-4

2,4-Di(naphthalen-1-yl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione

Cat. No.: B14392636
CAS No.: 89907-58-4
M. Wt: 444.5 g/mol
InChI Key: PEXDTCOCIPQBBI-UHFFFAOYSA-N
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Description

2,4-Di(naphthalen-1-yl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione is a complex organophosphorus compound. It is characterized by the presence of naphthalene groups attached to a dithiadiphosphetane ring, which contains both sulfur and phosphorus atoms. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di(naphthalen-1-yl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione typically involves the reaction of naphthalene derivatives with phosphorus and sulfur-containing reagents. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Di(naphthalen-1-yl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states of phosphorus and sulfur.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state products.

    Substitution: The naphthalene groups or the dithiadiphosphetane ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis and catalysis.

    Biology: Potential use in studying biological processes involving phosphorus and sulfur compounds.

    Medicine: Investigating its potential as a therapeutic agent or drug precursor.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-Di(naphthalen-1-yl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of various reactive intermediates, which can then participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-Di(naphthalen-1-yl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione include other dithiadiphosphetane derivatives and organophosphorus compounds with naphthalene groups.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and potential applications compared to other similar compounds. The presence of both naphthalene and dithiadiphosphetane moieties makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

89907-58-4

Molecular Formula

C20H14P2S4

Molecular Weight

444.5 g/mol

IUPAC Name

2,4-dinaphthalen-1-yl-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane

InChI

InChI=1S/C20H14P2S4/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)25-22(24,26-21)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H

InChI Key

PEXDTCOCIPQBBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2P3(=S)SP(=S)(S3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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